N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an ethoxyphenyl group attached to a bicyclo[6.1.0]non-2-ene ring system, which is further connected to a carboxamide group. The molecular formula of this compound is C18H23NO2, and it has a significant role in various scientific research fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide typically involves the reaction of bicyclo[6.1.0]non-2-ene-9-carboxylic acid with 2-ethoxyaniline under specific reaction conditions. The process generally includes the formation of an amide bond between the carboxylic acid and the amine group of 2-ethoxyaniline. This reaction is often facilitated by the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to enhance the efficiency of the amide bond formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide include:
- N-(4-ethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol)
- Bicyclo[6.1.0]nonyne carboxylic acid
Uniqueness
This compound is unique due to its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields where specific interactions with biological targets are required .
Eigenschaften
Molekularformel |
C18H23NO2 |
---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(2Z)-N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide |
InChI |
InChI=1S/C18H23NO2/c1-2-21-16-12-8-7-11-15(16)19-18(20)17-13-9-5-3-4-6-10-14(13)17/h5,7-9,11-14,17H,2-4,6,10H2,1H3,(H,19,20)/b9-5- |
InChI-Schlüssel |
ZRVMNDIIRNBUOD-UITAMQMPSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1NC(=O)C2C3C2/C=C\CCCC3 |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2C3C2C=CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.